2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of similar triazoloquinazolinone derivatives involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives, leading to the formation of these compounds. This process helps in understanding the mechanisms for the formation of pyrimidine heterocycles, which is crucial for the development of new chemical entities with potential biological activities (Lipson et al., 2003).
- Research on the molecular rearrangements and preparation of triazoloquinazolinium betaines provides insights into the crystal and molecular structure of these derivatives, aiding in the design of compounds with specific properties (Crabb et al., 1999).
Potential Biological Activities
- The study of the antihypertensive activity of novel triazoloquinazolinone derivatives in spontaneously hypertensive rats (SHR) indicates that these compounds may have significant therapeutic potential. Some derivatives exhibited comparable or superior antihypertensive effects to the reference standard prazosin, highlighting their potential as candidates for drug development (Alagarsamy & Pathak, 2007).
- Investigations into the benzodiazepine binding activity of triazoloquinazolin-5(6H)-ones revealed compounds with potent antagonistic properties against the benzodiazepine receptor. This suggests applications in designing novel anxiolytic or anticonvulsant drugs (Francis et al., 1991).
Antimicrobial Properties
- Some quinazolinones fused with triazole, triazine, and tetrazine rings have demonstrated significant antibacterial and antifungal activities against various pathogens. This positions them as potential scaffolds for developing new antimicrobial agents (Pandey et al., 2009).
Methodological Advances
- A simple, economical, and environmentally benign protocol for synthesizing triazoloquinazolin-8(4H)-one derivatives has been developed, highlighting the commitment towards green chemistry principles in the synthesis of complex molecules (Mousavi et al., 2015).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Many similar compounds are known to have diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive effects .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-15-7-6-8-16(9-15)23-22-20(13-26(2,3)14-21(22)31)27-25-28-24(29-30(23)25)17-10-18(32-4)12-19(11-17)33-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXJYAKLMICVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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